Regioisomeric Structural Differentiation: 3-Position Substitution Confers a Distinct Spatial and Conformational Profile Compared to 2- and 4-Substituted Analogs
3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride is the 3-substituted piperidine regioisomer. Its closest commercially available analog is 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride (CAS 1220017-32-2), which differs only in the attachment point of the ethyl linker to the piperidine ring . This seemingly minor alteration changes the three-dimensional orientation of the basic piperidine nitrogen, a critical pharmacophore for interactions with neurological targets such as cholinesterase enzymes and monoamine transporters [1]. The 4-substituted analog (CAS 1219982-71-4) represents a third distinct regioisomer .
| Evidence Dimension | Chemical Structure and Regioisomerism |
|---|---|
| Target Compound Data | 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-78-1) |
| Comparator Or Baseline | 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride (CAS 1220017-32-2) and 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-71-4) |
| Quantified Difference | Qualitative structural difference: The position of the ethyl linker on the piperidine ring (3- vs. 2- vs. 4-position) results in distinct spatial arrangements and conformational flexibility of the basic nitrogen. |
| Conditions | N/A - Structural comparison |
Why This Matters
The 3-substituted regioisomer offers a unique spatial presentation of its pharmacophore, which can translate to different selectivity and potency profiles against specific biological targets compared to its 2- and 4-substituted analogs, making it essential for structure-activity relationship (SAR) studies and target-specific research programs.
- [1] Pourshojaei, Y., Abiri, A., Eskandari, K., Haghighijoo, Z., Edraki, N., & Asadipour, A. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855. View Source
